molecular formula C9H17NO B6223189 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane CAS No. 2768327-18-8

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane

Cat. No. B6223189
CAS RN: 2768327-18-8
M. Wt: 155.2
InChI Key:
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Description

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane, also known as Spiro[3.5]nonane, is a cyclic organic compound that has a wide range of applications in laboratory experiments and scientific research. This compound is a member of the azaspirocyclic family, a group of compounds with a unique structure. Spiro[3.5]nonane has a compact structure and is highly stable, making it an ideal compound for various scientific applications.

Scientific Research Applications

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane has a wide range of applications in scientific research. It has been used as a model compound for studying the structure and reactivity of azaspirocyclic compounds. It has also been used as a catalyst in organic synthesis reactions. In addition, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane has been used as a starting material for the synthesis of a variety of compounds, including drugs, fragrances, and other organic compounds.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane is not well understood. However, it is believed that the compound can act as a Lewis acid in some reactions, allowing it to act as a catalyst in certain reactions. In addition, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane may act as a nucleophile in certain reactions, allowing it to react with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane has been shown to have some antioxidant properties, which may be beneficial for certain medical conditions.

Advantages and Limitations for Lab Experiments

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane has a number of advantages for laboratory experiments. It is a stable compound, making it an ideal starting material for a variety of reactions. In addition, it is a relatively inexpensive compound, making it more cost-effective than other compounds. However, 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane can be difficult to synthesize, and the reaction can produce a variety of side products that can complicate the reaction.

Future Directions

There are a number of potential future directions for the use of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane in scientific research. One possible direction is to explore the potential of the compound as a drug delivery system. In addition, the compound could be used as a catalyst in the synthesis of new organic compounds, or as a starting material for the synthesis of new drugs. Finally, further research could be done to explore the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane is a multi-step process that involves the reaction of a variety of organic compounds. To produce 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane, a precursor compound, such as 3-methyl-7-oxa-1-azaspiro[3.5]nonane, is reacted with a strong base, such as sodium hydroxide, in a solvent. The reaction produces 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane[3.5]nonane as the major product, along with a variety of other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "2-bromo-2-methylpropane", "sodium hydride", "1,5-dibromopentane", "tetrahydrofuran", "ammonium chloride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,2-dimethyl-1,3-propanediol is reacted with 2-bromo-2-methylpropane in the presence of sodium hydride to form 2,2-dimethyl-3-(2-methylpropyl)oxolane.", "Step 2: 2,2-dimethyl-3-(2-methylpropyl)oxolane is reacted with 1,5-dibromopentane in the presence of sodium hydride to form 3,3-dimethyl-7-bromooxa-1-azaspiro[3.5]nonane.", "Step 3: 3,3-dimethyl-7-bromooxa-1-azaspiro[3.5]nonane is reacted with ammonium chloride in the presence of sodium hydroxide to form 3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane.", "Step 4: The final product is purified by recrystallization from a suitable solvent, such as tetrahydrofuran, and the purity is confirmed by analysis using techniques such as NMR spectroscopy and mass spectrometry." ] }

CAS RN

2768327-18-8

Product Name

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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